Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinone with 3-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the cyanophenoxy group.
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a methylamino group instead of the cyanophenoxy group.
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound contains an ethynyl group instead of the cyanophenoxy group.
Uniqueness
Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate is unique due to the presence of the cyanophenoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-9-13(10-17)19-12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3 |
InChI Key |
SAXCJXGKFJHLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.